![molecular formula C12H26N4O4Zn B13138653 zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
zinc;[(1S)-5-amino-1-carboxypentyl]azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of zinc, an essential trace element, and a specific organic ligand that contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
化学反应分析
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
科学研究应用
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
作用机制
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds: Similar compounds to zinc;[(1S)-5-amino-1-carboxypentyl]azanide include other zinc-containing coordination complexes, such as zinc azide and organozinc compounds. These compounds share some chemical properties with this compound but differ in their specific ligands and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific organic ligand, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C12H26N4O4Zn |
|---|---|
分子量 |
355.7 g/mol |
IUPAC 名称 |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
InChI 键 |
XYXBVHINGRJAOR-MDTVQASCSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
规范 SMILES |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


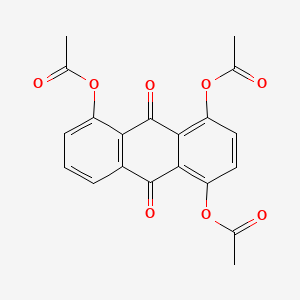
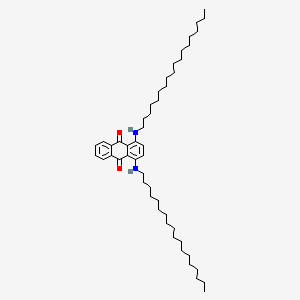
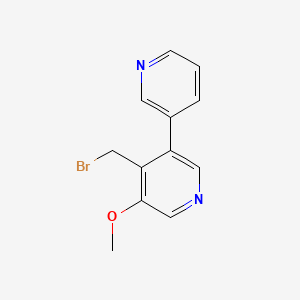
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
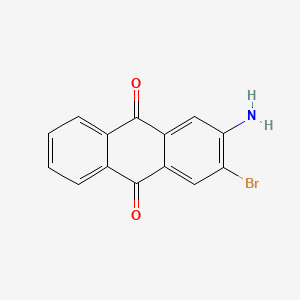
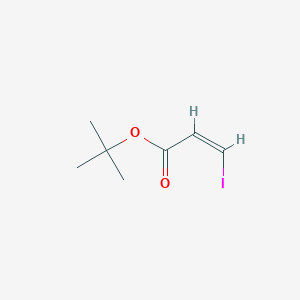
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
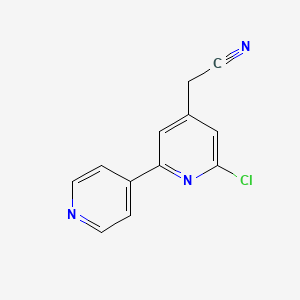


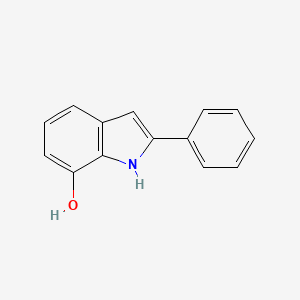

![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
